N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide
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Overview
Description
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Methoxylation and Methylation: The quinoline core is then methoxylated and methylated to introduce the methoxy and methyl groups at the 8 and 2 positions, respectively.
Formation of the Pyridine Carboxamide: The final step involves the coupling of the methoxylated and methylated quinoline derivative with pyridine-4-carboxylic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and suitable catalysts.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline and pyridine derivatives .
Scientific Research Applications
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Similar to the compound but without the methoxy group at the 8 position.
Pyridine-4-carboxamide: Contains the pyridine carboxamide moiety but lacks the quinoline core.
Uniqueness
This compound is unique due to its combination of the quinoline core with the pyridine carboxamide moiety, along with the specific methoxy and methyl substitutions.
Biological Activity
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H14N2O with a molecular weight of approximately 242.28 g/mol. The structure features an 8-methoxy group and a 2-methyl substitution on the quinoline ring, enhancing its biological activity and therapeutic potential .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines, including those from the NCI-60 panel. It has been shown to induce apoptosis in cancer cells through the activation of specific pathways .
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, modulating biochemical pathways crucial for cancer progression .
- Fluorescent Properties : The compound has been investigated as a fluorescent probe for biological imaging, indicating its potential in diagnostic applications .
The mechanism involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and affecting cellular processes:
- Enzyme Interaction : It binds to the active site of enzymes, disrupting their function and leading to altered metabolic pathways.
- Membrane Interaction : The compound can interact with cellular membranes, affecting their fluidity and permeability, which may enhance its therapeutic effects .
Case Studies and Experimental Data
Several studies have documented the biological activity and potential applications of this compound:
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-hydroxyquinoline-4-carboxamide | Hydroxy group instead of methoxy | Enhanced chelation properties |
6-methoxyquinoline-4-carboxamide | Different position of methoxy | Varying biological activity due to structural changes |
Pyridine-3-carboxamide | Lacks quinoline moiety | Limited range of biological activities compared to the target compound |
This comparative analysis highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)12-6-8-18-9-7-12)13-4-3-5-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21) |
InChI Key |
QVNFOIRLWQUCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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